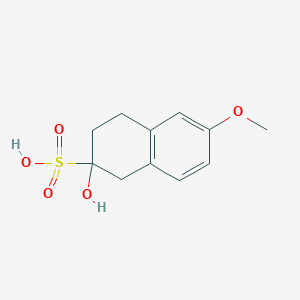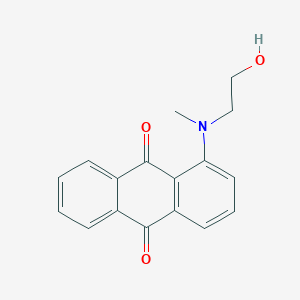
1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is structurally characterized by the presence of an anthracene-9,10-dione core with a 1-((2-hydroxyethyl)(methyl)amino) substituent.
Métodos De Preparación
The synthesis of 1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with appropriate amines under controlled conditions. One common method includes the reaction of 1-amino-5,8-dihydroxy-4-((2-(2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione with methylating agents . Industrial production methods may involve multi-step synthesis processes, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Análisis De Reacciones Químicas
1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with suitable electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Aplicaciones Científicas De Investigación
1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair . These interactions result in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione: Similar in structure but with different substituents, leading to variations in biological activity.
1,4,6-Trihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione: Another derivative with distinct functional groups, exhibiting unique antibacterial and cytotoxic properties.
1,6-Dihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione: Known for its antifouling activities.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.
Propiedades
Número CAS |
5960-58-7 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
1-[2-hydroxyethyl(methyl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO3/c1-18(9-10-19)14-8-4-7-13-15(14)17(21)12-6-3-2-5-11(12)16(13)20/h2-8,19H,9-10H2,1H3 |
Clave InChI |
PBODZUHPEQYCFZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


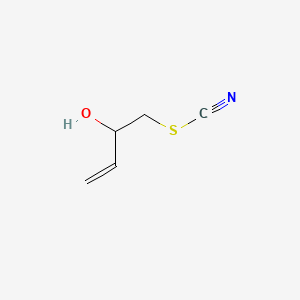
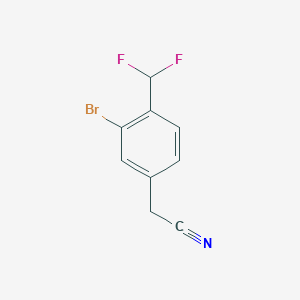
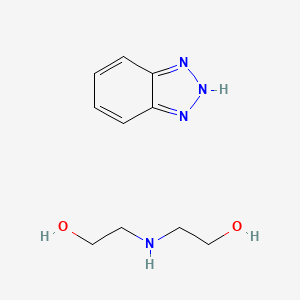
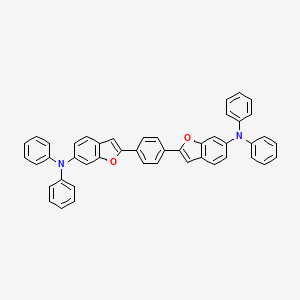
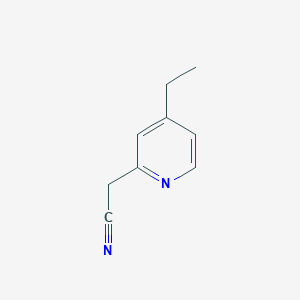

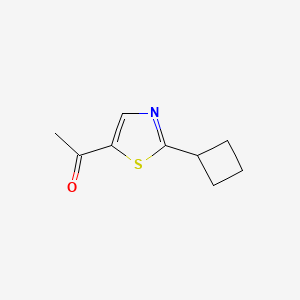
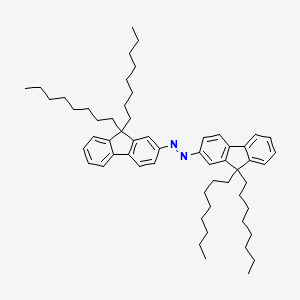
![[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-](/img/structure/B13131531.png)
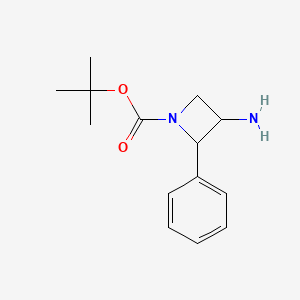
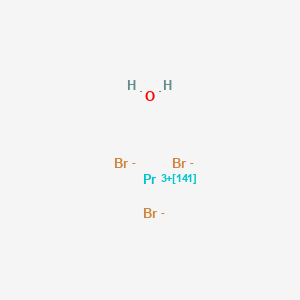
![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
